molecular formula C11H15NO3 B065509 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione CAS No. 174316-50-8

4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione

Cat. No. B065509
CAS RN: 174316-50-8
M. Wt: 209.24 g/mol
InChI Key: KTJOPMHEZSSHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione, also known as BMCD, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BMCD is a synthetic compound that is primarily used for research purposes and has not been approved for human consumption.

Mechanism of Action

The mechanism of action of 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione is not fully understood. However, studies have shown that 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione inhibits the proliferation of cancer cells by inducing apoptosis, or programmed cell death. 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has also been shown to inhibit the activity of certain enzymes, which can contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has been shown to exhibit anti-inflammatory and antioxidant activity. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione is readily available and relatively inexpensive. However, one limitation of using 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione is its potential toxicity, which can pose a risk to researchers. Therefore, proper safety precautions must be taken when handling 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione.

Future Directions

There are several future directions for research on 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione. One potential direction is the development of 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione-based drugs for cancer treatment. Additionally, 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione can be used as a building block for the synthesis of various organic compounds, which can have applications in materials science and organic synthesis. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione.

Synthesis Methods

4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione can be synthesized through a series of chemical reactions. The synthesis method involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with butylamine, followed by cyclization with acetic anhydride. The resulting product is 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione, which can be purified through recrystallization.

Scientific Research Applications

4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. Additionally, 4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has been used as a building block in the synthesis of various organic compounds.

properties

CAS RN

174316-50-8

Product Name

4-(Butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-(butylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C11H15NO3/c1-3-4-5-12-8-6-9(13)10(14)7-11(8)15-2/h6-7,12H,3-5H2,1-2H3

InChI Key

KTJOPMHEZSSHPE-UHFFFAOYSA-N

SMILES

CCCCNC1=CC(=O)C(=O)C=C1OC

Canonical SMILES

CCCCNC1=CC(=O)C(=O)C=C1OC

synonyms

3,5-Cyclohexadiene-1,2-dione,4-(butylamino)-5-methoxy-(9CI)

Origin of Product

United States

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